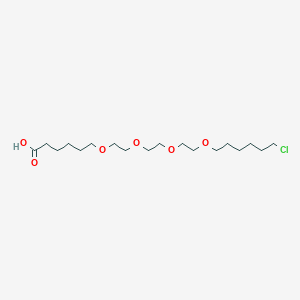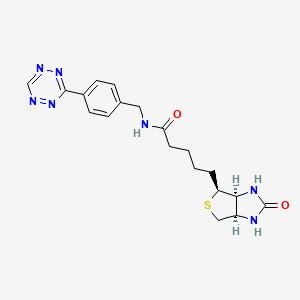
Tetrazine-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazine-biotin is a compound that combines the properties of tetrazine and biotin. Tetrazine is a heterocyclic compound containing four nitrogen atoms, known for its rapid and specific bioorthogonal reactions. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. The combination of these two molecules results in a versatile compound used extensively in chemical biology and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrazine-biotin can be synthesized through various methods, including microwave-assisted reactions, solid-phase synthesis, and metal-based catalysis. One common approach involves the inverse electron demand Diels-Alder (IEDDA) reaction between tetrazine and strained alkenes or alkynes . This reaction is highly efficient and can be performed under mild conditions, making it suitable for the synthesis of this compound derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrazine-biotin undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This reaction involves the cycloaddition of tetrazine with strained alkenes or alkynes, forming stable dihydropyridazine linkages.
Electrophilic Addition: Tetrazine can participate in electrophilic addition reactions with various electrophiles.
Nucleophilic Displacement: Tetrazine can undergo nucleophilic displacement reactions, leading to the formation of substituted tetrazine derivatives.
Common Reagents and Conditions:
Reagents: Strained alkenes (e.g., trans-cyclooctene), alkynes, electrophiles, and nucleophiles.
Conditions: Mild reaction conditions, often performed in aqueous solutions or organic solvents.
Major Products: The major products formed from these reactions include dihydropyridazine derivatives, substituted tetrazines, and various biotinylated compounds .
Scientific Research Applications
Tetrazine-biotin has a wide range of applications in scientific research, including:
Chemical Biology: Used for bioorthogonal labeling and imaging of biomolecules in live cells and organisms.
Proteomics: Employed in chemical proteomics to study protein interactions and functions.
Diagnostics: Applied in diagnostic assays for the detection of biomolecules and pathogens.
Oncotherapy: Used in cancer therapy for targeted imaging and treatment of tumors.
Mechanism of Action
Tetrazine-biotin exerts its effects through bioorthogonal reactions, primarily the IEDDA reaction. The tetrazine moiety reacts rapidly and specifically with strained alkenes or alkynes, forming stable covalent bonds. This reaction allows for the selective labeling and modification of biomolecules without interfering with biological processes . The biotin moiety facilitates the enrichment and detection of labeled biomolecules through its strong affinity for streptavidin .
Comparison with Similar Compounds
Triazine-biotin: Similar to tetrazine-biotin but contains a triazine moiety instead of tetrazine.
Tetrazine-PEG: A tetrazine derivative conjugated with polyethylene glycol (PEG) for enhanced solubility and biocompatibility.
Tetrazine-fluorophore: A tetrazine derivative conjugated with a fluorescent dye for imaging applications.
Uniqueness: this compound stands out due to its rapid and specific bioorthogonal reactions, making it highly suitable for live-cell imaging and in vivo applications. Its combination with biotin allows for efficient enrichment and detection of labeled biomolecules, providing a powerful tool for chemical biology and biomedical research .
Properties
Molecular Formula |
C19H23N7O2S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide |
InChI |
InChI=1S/C19H23N7O2S/c27-16(4-2-1-3-15-17-14(10-29-15)23-19(28)24-17)20-9-12-5-7-13(8-6-12)18-25-21-11-22-26-18/h5-8,11,14-15,17H,1-4,9-10H2,(H,20,27)(H2,23,24,28)/t14-,15-,17-/m0/s1 |
InChI Key |
GBJXXSUDJUYIIH-ZOBUZTSGSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate](/img/structure/B11829132.png)

![7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)

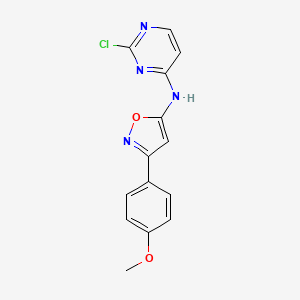
![2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone](/img/structure/B11829179.png)
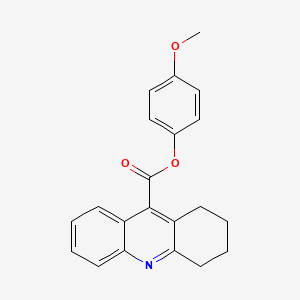
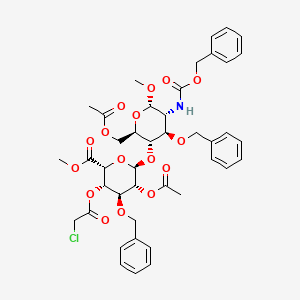
![methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11829197.png)
![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11829198.png)
![ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829201.png)
